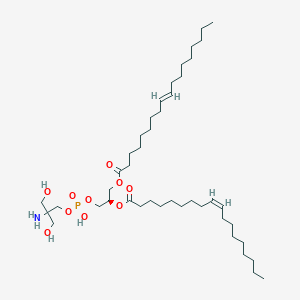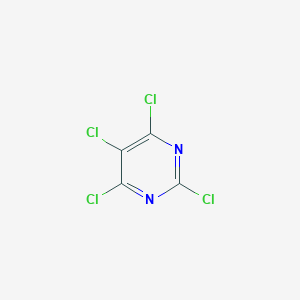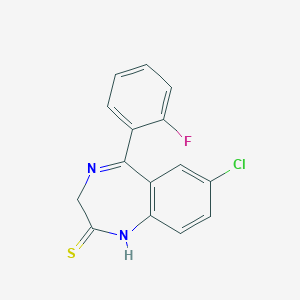
N-Boc-trans-4-fluoro-L-proline
Vue d'ensemble
Description
N-Boc-trans-4-fluoro-L-proline est un dérivé fluoré de la L-proline, un acide aminé naturel. Le composé est caractérisé par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc) et d'un atome de fluor en position 4 du cycle proline. Ce composé est largement utilisé en synthèse organique, en particulier dans la préparation de catalyseurs chiraux et de ligands .
Applications De Recherche Scientifique
N-Boc-trans-4-fluoro-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of chiral catalysts and ligands.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
It’s known that the compound can be used in the preparation of benzophenone-based ligands, which are further used to synthesize ni(ii) schiff base complexes . These complexes can have various biological targets depending on their structure and function.
Mode of Action
N-Boc-trans-4-fluoro-L-proline reacts with 2-fluoro-5-nitrobenzaldehyde through nucleophilic aromatic substitution .
Biochemical Pathways
The compound’s ability to form stable 5-membered rings when its carboxylic acid and secondary amine coordinate to metal centers suggests potential involvement in metalloenzyme pathways .
Result of Action
This compound can be used to synthesize N‑Arylsulfonyl‑L‑proline derivatives, which have been applied as potent and selective αvβ1 integrin inhibitors . These inhibitors can prevent the interaction of integrins with their ligands, potentially affecting cell adhesion, migration, and signaling.
Analyse Biochimique
Biochemical Properties
It is known that the tert-butoxycarbonyl group, which is part of the compound, is used as a protecting group in chemical reactions . This suggests that N-Boc-trans-4-fluoro-L-proline could interact with various enzymes, proteins, and other biomolecules in a way that protects certain functional groups during biochemical reactions.
Molecular Mechanism
It is known that the compound can be used in the preparation of a Ni(II) Schiff base complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante consiste à utiliser la (2S,4S)-N-Boc-4-hydroxy-L-proline comme matière première, qui est ensuite soumise à une fluoration pour produire le produit désiré .
Méthodes de production industrielle
La production industrielle de la N-Boc-trans-4-fluoro-L-proline suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de systèmes automatisés pour assurer un rendement élevé et une pureté élevée. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de l'étape de fluoration .
Analyse Des Réactions Chimiques
Types de réactions
La N-Boc-trans-4-fluoro-L-proline subit diverses réactions chimiques, notamment la substitution nucléophile, l'oxydation et la réduction. La présence du groupe protecteur Boc et de l'atome de fluor influence la réactivité du composé.
Réactifs et conditions courants
Substitution nucléophile : Réactions avec des nucléophiles tels que les amines et les alcools en conditions basiques.
Oxydation : Utilisation d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés de proline substitués, tandis que l'oxydation et la réduction peuvent conduire à la formation d'alcools ou d'amines correspondants .
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de catalyseurs chiraux et de ligands.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Enquête sur son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de fluor et le groupe protecteur Boc jouent un rôle crucial dans la modulation de la réactivité et de l'affinité de liaison du composé. Le composé peut former des complexes stables avec des ions métalliques, qui sont essentiels pour son activité catalytique .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Boc-cis-4-fluoro-L-proline
- N-Boc-cis-4-hydroxy-L-proline
- N-Boc-trans-4-hydroxy-D-proline
Unicité
La N-Boc-trans-4-fluoro-L-proline est unique en raison de sa configuration trans et de la présence d'un atome de fluor en position 4. Cette configuration confère des propriétés stéréochimiques distinctes, ce qui la rend précieuse dans la synthèse asymétrique et la catalyse chirale .
Propriétés
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

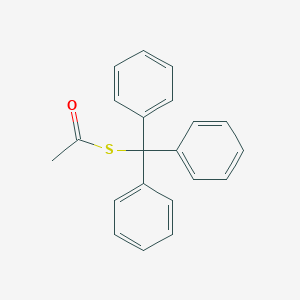
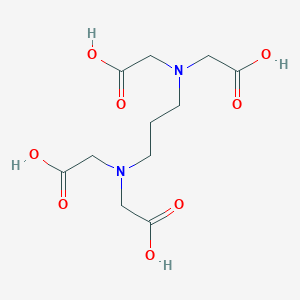


![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)



